molecular formula C9H11BrN2O B1402041 4-(4-Bromopyridin-3-yl)morpholine CAS No. 1563533-04-9

4-(4-Bromopyridin-3-yl)morpholine

Cat. No. B1402041
M. Wt: 243.1 g/mol
InChI Key: NEJKKKLFVAWAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Bromopyridin-3-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 . It is also known by the name "4-BROMO-3-(MORPHOLINO)PYRIDINE" .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromopyridin-3-yl)morpholine” consists of a morpholine ring attached to a pyridine ring via a carbon atom. The pyridine ring carries a bromine atom at the 4th position . The InChI code for this compound is 1S/C9H11BrN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .


Physical And Chemical Properties Analysis

The compound “4-(4-Bromopyridin-3-yl)morpholine” has a molecular weight of 243.1 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, and others are not available in the sources I found.

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines, similar in structure to 4-(4-Bromopyridin-3-yl)morpholine, have been identified as privileged pharmacophores for inhibiting the PI3K and PIKKs pathways. Their efficacy is due to the morpholine oxygen's ability to form key hydrogen bonding interactions and provide selectivity over the broader kinome (Hobbs et al., 2019).

Inhibition of Phosphoinositide 3-Kinase

4-(1,3-Thiazol-2-yl)morpholine derivatives, which share a structural similarity to 4-(4-Bromopyridin-3-yl)morpholine, have been shown to be potent and selective inhibitors of phosphoinositide 3-kinase. Their utility has been demonstrated in xenograft models of tumor growth (Alexander et al., 2008).

Isothiazole Derivatives Synthesis

3-Bromoisothiazole-5-carbonitriles, with various C-4 substituents, react with morpholine to produce 3-amino-substituted derivatives. These reactions highlight the versatility of morpholine derivatives in synthesizing isothiazole-based compounds (Kalogirou & Koutentis, 2014).

Quinoline Compounds Synthesis

The synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to 4-(4-Bromopyridin-3-yl)morpholine, has been achieved. These compounds exhibit strong interactions with ct-DNA, suggesting their potential in biomolecular applications (Bonacorso et al., 2018).

Safety And Hazards

While specific safety and hazard information for “4-(4-Bromopyridin-3-yl)morpholine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-(4-bromopyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKKKLFVAWAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromopyridin-3-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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